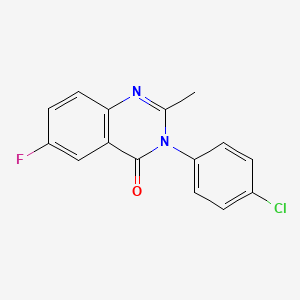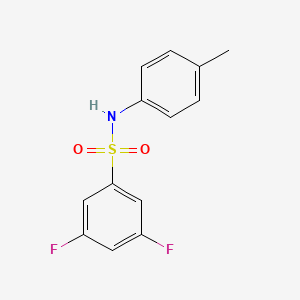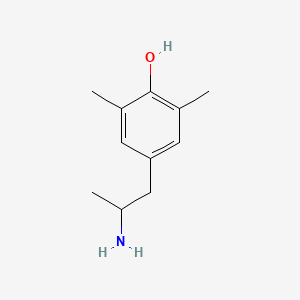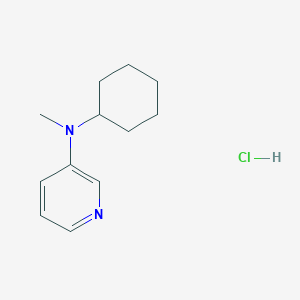
N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride is an organic compound belonging to the class of amines. It is a derivative of pyridine, where the nitrogen atom is substituted with a cyclohexyl and a methyl group. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride typically involves the reaction of cyclohexylamine with N-methylpyridin-3-amine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
- Cyclohexylamine + N-Methylpyridin-3-amine + HCl → this compound
The reaction is usually performed under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding N-oxide derivatives.
- Reduction : Reduction reactions can convert the compound into its amine derivatives.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
- Oxidation : Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
- Substitution : Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
- Oxidation : N-Cyclohexyl-N-methylpyridin-3-amine N-oxide
- Reduction : N-Cyclohexyl-N-methylpyridin-3-amine
- Substitution : Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of complex organic molecules.
- Biology : Employed in the study of enzyme inhibition and receptor binding.
- Medicine : Investigated for its potential therapeutic effects in treating various diseases.
- Industry : Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds:
- Cyclohexylamine : An aliphatic amine with similar structural features.
- N-Methylpyridin-3-amine : A pyridine derivative with a methyl group.
Uniqueness: N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride is unique due to its combined structural features of both cyclohexyl and pyridine rings. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C12H19ClN2 |
|---|---|
Peso molecular |
226.74 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-methylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12;/h5,8-11H,2-4,6-7H2,1H3;1H |
Clave InChI |
SENLNLJOJDTEEQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1)C2=CN=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820754.png)
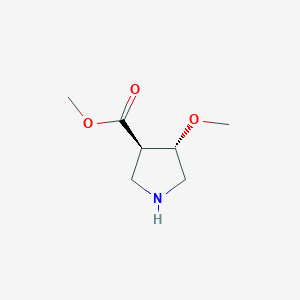

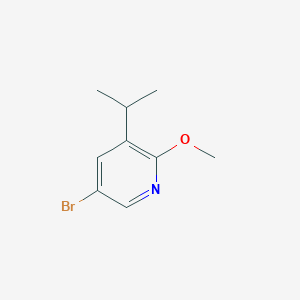

![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)
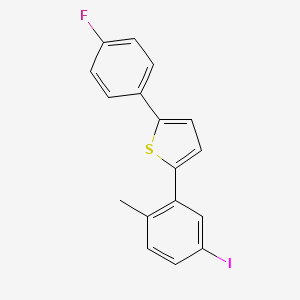

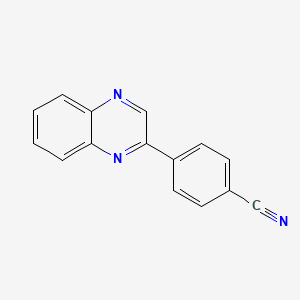
![7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol](/img/structure/B12820802.png)
